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C.I. Acid Red 129

Cat. No.: B1173105
CAS No.: 12220-21-2
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Description

Contextual Significance of Acid Azo Dyes in Industrial Processes and Environmental Concerns

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest class of synthetic dyes, accounting for over half of global dye production. nih.govfrontiersin.org Their widespread use is attributed to their simple accessibility, low cost, high intensity, and good color fastness, making them prevalent in various industries, particularly textiles, paper, leather, plastics, and printing. atamanchemicals.comijrar.orgijcmas.comindexcopernicus.com C.I. Acid Red 129 itself is extensively used not only in textiles and printing but also in cosmetics and pharmaceuticals for aesthetic purposes. atamanchemicals.com

Despite their industrial utility, azo dyes, including this compound, pose significant environmental challenges. ijrar.orgresearchgate.net Inefficient dyeing processes can result in a substantial percentage of dyes being discharged into wastewater, contributing to water pollution. nih.gov Azo dyes are often resistant to conventional wastewater treatment methods due to their stable chemical structure. ijrar.orgijcmas.com Their presence in aquatic environments can inhibit aquatic life and impact photosynthesis. ijrar.org A significant environmental concern is the potential formation of hazardous aromatic amines upon the anaerobic breakdown of azo dyes in sediments. ijrar.orgindexcopernicus.com These breakdown products are considered potentially carcinogenic. ijrar.orgindexcopernicus.com

Overview of Research Trajectories for this compound and Related Compounds

Research concerning this compound and related azo dyes primarily focuses on addressing their environmental persistence and potential impacts. Key research trajectories include the development and optimization of methods for their degradation and removal from water and wastewater. This involves exploring various physical, chemical, and biological treatment techniques. ijcmas.commdpi.comnih.gov

Studies investigate the effectiveness of advanced oxidation processes (AOPs) for the degradation of azo dyes. asianpubs.orgmdpi.com Biological methods, particularly those involving microbial metabolism and enzymatic degradation, are also a significant area of research due to their potential as eco-friendly solutions. ijcmas.commdpi.combiorxiv.orggjesm.net The use of photocatalysis and nanoparticle-mediated degradation is being explored to enhance dye removal efficiency. mdpi.combiorxiv.org Furthermore, research is conducted on the analytical methods required for the detection and quantification of these dyes in various matrices, including environmental samples and industrial products. nih.govfrontiersin.orgsielc.com

Methodological Approaches in Chemical and Environmental Studies of Azo Dyes

A variety of methodological approaches are employed in the chemical and environmental studies of azo dyes like this compound.

Analytical Methods: The accurate detection and quantification of azo dyes in complex matrices are crucial. Common analytical techniques include:

Spectrophotometry ataman-chemicals.comnih.govfrontiersin.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC), often coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS and MS/MS). nih.govfrontiersin.orgsielc.comresearchgate.netnih.gov HPLC is a major method for determining synthetic colorants in foodstuffs. nih.govfrontiersin.org

Capillary Electrophoresis (CE) nih.govfrontiersin.orgresearchgate.net

Mass Spectrometry (MS) ataman-chemicals.comnih.govfrontiersin.orgresearchgate.net

Voltammetry and Polarography ataman-chemicals.comnih.govfrontiersin.org

Thin Layer Chromatography (TLC) ataman-chemicals.comnih.govfrontiersin.org

Ion Chromatography ataman-chemicals.comnih.govfrontiersin.org

Extraction methods are often a necessary prerequisite for the analysis of dyes in complex samples, including techniques like solid-phase extraction (SPE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). nih.govfrontiersin.orgresearchgate.netresearchgate.net

Degradation and Removal Methods: Research into the remediation of azo dye contamination utilizes diverse methods:

Biological Degradation: This involves the use of microorganisms such as bacteria, fungi, yeasts, and algae. mdpi.comgjesm.net Enzymatic degradation, particularly using enzymes like laccases, peroxidases, and azoreductases, is a key focus. mdpi.combiorxiv.orggjesm.net

Physicochemical Methods: These include:

Adsorption using various materials like activated carbon, bentonite (B74815) clay, and almond shells. ijcmas.comnih.govpjoes.comnih.gov

Oxidation processes, including advanced oxidation processes (AOPs) like Fenton reagent and ozonation. ijcmas.comnih.govasianpubs.orgmdpi.com

Photocatalytic degradation, often utilizing semiconductor nanoparticles like TiO2 and ZnO, sometimes enhanced by UV light. ijcmas.commdpi.combiorxiv.org

Coagulation-flocculation. ijcmas.comnih.gov

Electrochemical methods. ijcmas.comnih.gov

Polymer-Enhanced Ultrafiltration (PEUF) for dye removal and concentration prior to degradation. jsta.clresearchgate.net

Research findings highlight varying efficiencies depending on the method and the specific dye structure. For instance, studies have shown the effectiveness of Fenton reagent combined with UV for the degradation of some acid dyes. asianpubs.org Microbial degradation efficiency can range significantly depending on the bacterial species. gjesm.net

Here is a summary of some research findings on degradation methods:

MethodDye StudiedObserved Efficiency/OutcomeSource
Laccase enzyme (Pseudomonas mendocina)Mixed azo dye58.46% degradation in 72 hours. Combined with nanoparticles: 62.35% in 60 minutes. biorxiv.org
Photocatalysis (UV light)Mixed azo dye15.98% degradation in 1 hour. biorxiv.org
Fenton reagent combined with UV (UV/FR)Acid Red 1899.6% degradation efficiency achieved in 0.5 hours under specific conditions. asianpubs.org
Polymer-Enhanced Ultrafiltration (PEUF)Acid Blue 129Average retention of 96% using poly(allyl(triethyl)ammonium chloride) and cellulose (B213188) membranes. jsta.clresearchgate.net
Adsorption (Mg-bentonite clay)Acid Blue 129Fast adsorption, equilibrium in 40 minutes. Follows pseudo-first-order kinetics. pjoes.com
Adsorption (Almond shell)Acid Blue 129Efficient removal, maximum at pH=2. Follows pseudo-second-order kinetics. nih.gov
Hydrogen Peroxide aloneVarious dyes (incl. Allura Red AC)Low effectiveness, max efficiency 9.38% for analyzed dyes. mdpi.com
Fenton processAllura Red ACComplete decolorization in 30 minutes under specific conditions. mdpi.com

Research also explores the environmental fate of azo dyes and their transformation products, including studies on photodegradation and the identification of resulting compounds using techniques like UHPLC-MS/MS. nih.govresearchgate.net

Properties

CAS No.

12220-21-2

Molecular Formula

C8H16

Synonyms

C.I. Acid Red 129

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Reaction Pathways for Azo Dye Synthesis Relevant to C.I. Acid Red 129

Azo dye synthesis hinges on the reactivity of diazonium salts with electron-rich aromatic compounds. This fundamental reaction pathway is central to the creation of a vast array of colored molecules used in various industries. ekb.egresearchgate.netnih.gov

The initial step, diazotization, involves the conversion of a primary aromatic amine into a diazonium salt. ekb.egnih.govontosight.aichemistrystudent.com This transformation is typically conducted in an acidic aqueous solution at low temperatures, usually between 0 and 5 °C, utilizing sodium nitrite (B80452) and a mineral acid such as hydrochloric acid. nih.govchemistrystudent.com The resulting diazonium salts are often unstable and are therefore generally consumed immediately in the subsequent reaction. nih.gov

The second step, azo coupling, is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, reacting with a nucleophilic coupling component. nih.govchemistrystudent.comgoogle.com Suitable coupling components are typically electron-rich aromatic systems, including phenols, aromatic amines, or compounds containing activated methylene (B1212753) groups. nih.govchemistrystudent.comgoogle.com The position of coupling on the aromatic ring of the coupling component is usually para to the activating group, although ortho coupling can occur if the para position is substituted. chemistrystudent.com The efficiency and outcome of the azo coupling reaction are significantly influenced by the reaction conditions, particularly pH, which must be carefully controlled and is dependent on the nature of the coupling component. chemistrystudent.com For instance, coupling with phenols is generally most effective under slightly alkaline conditions, while coupling with amines is favored in the acidic pH range of 5-7. chemistrystudent.com

Naphthalene (B1677914) sulfonic acid derivatives play a crucial role as coupling components in the synthesis of various azo dyes, including acid, direct, and reactive dyes. researchgate.netgoogle.com The incorporation of sulfonic acid groups into the molecular structure is key to imparting water solubility to the final dye product, a defining characteristic of acid dyes. chemicalland21.comontosight.aievitachem.com Prominent examples of naphthalene sulfonic acid derivatives widely utilized as coupling components in the dyestuff industry include derivatives of 1-naphthol-3-sulfonic acid, such as H-acid (8-amino-1-naphthol-3,6-disulfonic acid), J-acid (6-amino-1-naphthol-3-sulfonic acid), and gamma acid (7-amino-1-naphthol-3-sulfonic acid). researchgate.net

Acid dyes can be synthesized using benzthiazole derivatives as diazo components. For instance, a method involves the synthesis of a benzthiazole derivative, followed by its diazotization and subsequent coupling with various coupling components, including naphthoic acids or H-acid, to yield acid dyes. scholarsresearchlibrary.com

H-acid (8-amino-1-naphthol-3,6-disulfonic acid) is a versatile coupling component frequently used in the production of acid and azo dyes. britannica.comresearchgate.net Its structure, containing both amino and hydroxyl groups, allows for selective coupling with diazo components under different pH conditions. britannica.comatbuftejoste.com.ng For example, p-nitroaniline can be diazotized and coupled with H-acid to synthesize acid azo dyes. atbuftejoste.com.ng

Another example of acid red azo dye synthesis is that of Allura Red AC (C.I. 16035). This dye is synthesized by the azo coupling of diazotized 5-amino-4-methoxy-2-toluenesulfonic acid with 6-hydroxy-2-naphthalene sulfonic acid. fao.orgcrimsonpublishers.comnih.govfrontiersin.orgwikipedia.orgfao.orgresearchgate.netatamanchemicals.com This synthesis demonstrates the typical approach involving the diazotization of an aromatic amine containing a sulfonic acid group and coupling with a naphthalene sulfonic acid derivative.

Characterization of Synthetic Intermediates and Final Products

The characterization of synthetic intermediates and the final this compound product, as with other azo dyes, involves a combination of analytical techniques to confirm their chemical structure, purity, and relevant properties.

Spectroscopic methods are fundamental to the characterization process. UV-Visible (UV-Vis) spectroscopy is widely used to analyze the electronic transitions within the chromophore of azo dyes, providing information about the color and maximum absorbance wavelength (λmax) in solution. researchgate.netatbuftejoste.com.ngfao.orgacu.edu.incrimsonpublishers.comsielc.comresearchgate.net For example, Allura Red AC exhibits a maximum absorbance around 501-504 nm in water. fao.orgnih.govfrontiersin.orgwikipedia.orgcrimsonpublishers.comsielc.com Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in the molecules, such as the azo (-N=N-) stretching vibration and the absorption bands corresponding to sulfonic acid groups. atbuftejoste.com.ngfao.orgacu.edu.inresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed structural information by revealing the different chemical environments of hydrogen and carbon atoms within the compounds. atbuftejoste.com.ngfao.orgacu.edu.inresearchgate.net

Mass spectrometry (MS) techniques, such as MALDI-TOF or ESI-MS, are valuable for determining the molecular weight of the synthesized compounds and confirming their identity. researchgate.netatbuftejoste.com.ng

Chromatographic methods are essential for assessing the purity of the synthesized products and separating components in mixtures. Thin Layer Chromatography (TLC) is a simple and effective technique often used for monitoring reaction progress and checking product purity. atbuftejoste.com.ng High-Performance Liquid Chromatography (HPLC) provides more sophisticated separation and quantitative analysis of azo dyes and potential impurities. sielc.com

Other characterization methods include elemental analysis to determine the elemental composition and the measurement of physical properties such as melting point and solubility. chemicalland21.comscholarsresearchlibrary.comfao.org The solubility of acid dyes in water is a key characteristic directly related to the presence of sulfonic acid groups. chemicalland21.comontosight.aievitachem.com

Advanced Analytical Techniques for Detection and Characterization

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Separation and Identification

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), is a powerful technique for the separation and identification of C.I. Acid Red 129 in complex samples. HPLC separates components based on their differential interactions with a stationary phase and a mobile phase. Various HPLC-based techniques, including reversed-phase high performance liquid chromatography (RP-HPLC) and ion-pair high performance liquid chromatography (HPLC-IP), are utilized for the analysis of azo dyes. frontiersin.orgnih.gov RP-HPLC systems commonly employ mobile phases with stronger polarity, such as combinations of tetrahydrofuran, acetonitrile, methanol, and water, along with slightly polar or non-polar stationary phases. frontiersin.orgnih.gov

LC-MS/MS provides enhanced sensitivity and structural confirmation by coupling the separation power of LC with the mass analysis capabilities of tandem mass spectrometry. This hyphenated technique allows for the simultaneous determination of multiple synthetic dyes, including this compound, in various matrices like food and beverages. frontiersin.orgnih.gov Studies have demonstrated the effectiveness of LC-MS/MS methods for the simultaneous determination of synthetic dyes with good linearity and high recovery rates. frontiersin.orgnih.gov For instance, one method achieved linearity in the range of 0.10–200 μg kg⁻¹ with recoveries exceeding 90% for multiple dyes. frontiersin.orgnih.gov Ultra-fast liquid chromatography-tandem quadrupole mass spectrometry (UFLC-MS/MS) combined with magnetic dispersive solid-phase extraction (M-dSPE) has also been developed for sensitive analysis. frontiersin.orgnih.gov HPLC coupled with diode array detection (DAD) and MS/MS has been successfully applied for the determination of synthetic dyes in foodstuffs like flour and meat, showing good recoveries and relative standard deviations. frontiersin.orgnih.gov HPLC-DAD combined with ESI-IT-TOF/MS in both positive and negative ion modes has been used for the identification and quantification of water-soluble synthetic dyes in foodstuff, yielding average limits of detection between 0.01 and 0.05 μg mL⁻¹ and recoveries ranging from 76.1–105.0%. frontiersin.orgnih.gov RP-HPLC/DAD protocols have also been developed for the analysis of this compound in complex food matrices, addressing challenges posed by high protein and fat content through additional defatting steps. frontiersin.orgnih.gov

Table 1: Summary of HPLC and LC-MS/MS Applications for this compound Detection

TechniqueMatrixConcentration RangeLODRecovery (%)RSD (%)Reference
LC-MS/MSVarious food samples0.10–200 μg kg⁻¹Not specified>90Not specified frontiersin.orgnih.gov
UFLC-MS/MS + M-dSPENot specifiedNot specifiedSensitive methodNot specifiedNot specified frontiersin.orgnih.gov
HPLC-DAD-MS/MSFlour and meat foodstuffsNot specifiedSensitive, fast75.2–113.8<15 frontiersin.orgnih.gov
HPLC-DAD + ESI-IT-TOF/MSFoodstuffIdentification and quantification0.01–0.05 μg mL⁻¹ (avg)76.1–105.01.4–6.4 frontiersin.orgnih.gov
RP-HPLC/DADComplex food matricesNot specifiedHigh precision, accuracyNot specifiedNot specified frontiersin.orgnih.gov

Spectrophotometric Methods for Quantitative Determination (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, particularly UV-Vis spectroscopy, are widely used for the quantitative determination of this compound due to its distinct absorption properties in the visible spectrum. UV-Vis spectroscopy measures the absorption or transmission of light through a sample at different wavelengths. mt.comtechnologynetworks.com this compound exhibits a maximum absorbance at approximately 504 nm in water at pH 7, making UV-Vis spectroscopy a suitable technique for its detection and quantification. atamanchemicals.comfrontiersin.org

The Beer-Lambert Law forms the basis of quantitative analysis using UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. mt.com By measuring the absorbance of a sample at the wavelength of maximum absorbance and comparing it to a calibration curve prepared with known concentrations of the dye, the concentration of this compound in the sample can be determined. UV-Vis spectrophotometry is commonly employed in various fields, including quality control in the food industry, for the analysis of materials like food and cosmetics. mt.comtechnologynetworks.com

Novel spectrophotometric procedures have been developed for the determination of this compound based on its retention onto solid phase extraction resins like Amberlite XAD-1180 and XAD-16. researchgate.net These methods involve preconcentration, purification, and separation of the dye, followed by spectrophotometric analysis. researchgate.net Optimized parameters for these methods include pH, eluent type, sample volume, and flow rates. researchgate.net Detection limits of 1.2 and 1.5 μg/L have been reported for methods using XAD-1180 and XAD-16 columns, respectively. researchgate.net

Electrochemical Sensor Development for Dye Analysis

Electrochemical sensors offer a rapid, low-cost, and sensitive approach for the detection of this compound. These sensors typically involve a working electrode modified with a material that enhances the electrochemical response of the analyte. Electrochemical sensors have been widely applied for the analysis of this compound in food samples due to their fast response, simple operation, and high sensitivity. frontiersin.orgnih.gov The feasibility of miniaturizing these instruments allows for on-site detection. frontiersin.orgnih.gov

Various electrode modifications have been explored to improve the performance of electrochemical sensors for this compound. For example, a sensitive electrochemical sensor was fabricated based on a composite of poly(diallyldimethylammonium chloride) functionalized graphene with nickel nanoparticles on a glassy carbon electrode (PDDA-Gr-Ni/GCE). frontiersin.orgnih.gov This modified electrode exhibited enhanced mechanical strength, a large specific surface area, and high thermal and electric conductivity, leading to a significantly increased peak current for this compound due to synergistic effects. frontiersin.orgnih.gov Another electrochemical sensor was developed using a glassy carbon electrode modified with multi-walled carbon nanotubes in ionic liquid-graphene oxides (IL-GO-MWCNT/CGE), achieving a low limit of detection of 5.0 × 10⁻¹⁰ mol L⁻¹. frontiersin.orgnih.gov Square wave voltammetry (SWV) has also been utilized with modified electrodes, such as a polyallylamine modified tubular GCE and a hanging mercury drop electrode (HMDE), for the determination of this compound in food samples, reporting limits of detection in the micromolar and nanomolar ranges. frontiersin.orgnih.gov More recent developments include disposable electrochemical sensors based on reduced graphene oxide and methionine film modified screen printed carbon electrodes, demonstrating enhanced catalytic activity and low detection limits for food colorants, including azo dyes. mdpi.com These sensors offer advantages such as simple preparation, low cost, and suitability for portable, on-site detection. mdpi.com

Table 2: Examples of Electrochemical Sensors for this compound Detection

Sensor TypeElectrode ModificationDetection RangeLODReference
Electrochemical sensorPDDA-Gr-Ni/GCENot specifiedSensitive frontiersin.orgnih.gov
Electrochemical sensorIL-GO-MWCNT/CGE8.0 × 10⁻¹⁰ – 5.0 × 10⁻⁷ mol L⁻¹5.0 × 10⁻¹⁰ mol L⁻¹ (S/N = 3) frontiersin.orgnih.gov
SWV with modified electrodePolyallylamine modified tubular GCENot specified1.4 μmol L⁻¹ frontiersin.orgnih.gov
Adsorptive voltammetric methodHMDE2.5 × 10⁻⁸ – 2.0 × 10⁻⁷ mol L⁻¹8.5 × 10⁻⁹ mol L⁻¹ frontiersin.orgnih.gov
Disposable electrochemical sensorReduced graphene oxide and methionine film modified SPCETwo linear ranges observed for dyesLow detection limit (specific for dyes) mdpi.com

Application of Molecularly Imprinted Polymers in Dye Detection

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered with specific recognition sites designed to selectively bind to a target molecule, such as this compound. rsc.orgmdpi.commdpi.com MIPs are created through a templating process where functional monomers and cross-linking monomers are co-polymerized in the presence of the target molecule (template). rsc.orgmdpi.commdpi.com After polymerization, the template molecule is removed, leaving behind cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the target molecule. rsc.orgmdpi.commdpi.com

MIPs have garnered significant attention for their potential applications in selective extraction, separation, and sensing of target analytes from complex matrices. rsc.orgmdpi.com In the context of dye analysis, MIPs can be integrated into sensors as recognition elements to enhance selectivity and sensitivity. rsc.orgmdpi.com MIP-functionalized magnetic composites have emerged as a promising approach, combining the selective recognition properties of MIPs with the rapid magnetic response of magnetic materials, facilitating efficient extraction and enrichment of trace analytes from complex food matrices. frontiersin.orgnih.gov

Research has shown that MIPs can exhibit excellent recognition selectivity and higher adsorption ability for synthetic food dyes. frontiersin.orgnih.gov MIP-based electrochemical sensors have been developed for the detection of various compounds, demonstrating good selectivity and low detection limits. mdpi.commdpi.com The imprinting factor, which compares the signal of a MIP-modified sensor to a non-imprinted polymer (NIP) modified sensor, is an important parameter for evaluating the efficiency of the imprinting process. mdpi.com While specific studies detailing the development and application of MIPs solely for this compound detection were not explicitly found in the provided search results, the general principles and successful applications of MIPs in the detection of other dyes and priority pollutants suggest their strong potential for the selective analysis of this compound. mdpi.commdpi.commdpi.com

Environmental Fate and Transformation Mechanisms

Adsorption-Based Removal Strategies

Adsorption is considered an effective method for removing dyes from aqueous solutions due to its economic and environmental advantages. jjeci.netresearchgate.net The adsorption behavior of C.I. Acid Red 129 (E129) has been investigated using various adsorbent materials. researchgate.netresearchgate.netresearchgate.net

Kinetics and Isotherm Modeling of Adsorption

Studies on the adsorption of this compound and similar acid dyes have frequently employed kinetic and isotherm models to understand the adsorption process. The pseudo-second-order kinetic model has been found to provide a better correlation for the experimental data in several studies involving the adsorption of E129 and Acid Blue 129 onto activated carbon and almond shell, respectively. researchgate.netresearchgate.netnih.gov This suggests that the adsorption rate may be controlled by a chemical reaction step. researchgate.net The pseudo-first-order model has also been applied, with some studies indicating it represents the adsorption rate well for certain adsorbents like magnesium-modified bentonite (B74815) clay. researchgate.netpjoes.compjoes.com

Adsorption isotherm models, such as Langmuir, Freundlich, and Temkin, are used to describe the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye in the solution at a constant temperature. The Langmuir isotherm model, which assumes monolayer adsorption on a homogeneous surface, has been found to fit the experimental data well for the adsorption of Acid Blue 129 on almond shell and Acid Red 97 on thermally treated water treatment sludge. nih.govresearchgate.net The Freundlich isotherm model, which describes multilayer adsorption on heterogeneous surfaces, has also been reported to fit the adsorption data for E129 on activated carbon and Acid Blue 129 on magnesium-modified bentonite clay. researchgate.netresearchgate.netpjoes.com The Temkin model, which considers the effect of adsorbate interactions on the adsorption energy, has also been applied. researchgate.netnih.gov

Data from studies on the adsorption kinetics and isotherms for this compound and related acid dyes highlight the variability depending on the specific adsorbent material used.

Role of Adsorbent Materials and Their Surface Modifications

Various materials have been explored as adsorbents for the removal of acid dyes, including this compound. Activated carbon is a widely used adsorbent due to its high surface area and porous structure. researchgate.netresearchgate.netresearchgate.net Studies have shown successful adsorption of E129 onto activated carbon. researchgate.netresearchgate.netresearchgate.net

Modified bentonite clay, such as magnesium-modified bentonite, has also been investigated for the adsorption of acid dyes like Acid Blue 129. pjoes.compjoes.com These modifications can enhance the adsorption capacity. Other potential biosorbents derived from agricultural wastes have been explored for the removal of acid dyes, including materials like almond shell for Acid Blue 129 and sawdust for Allura Red AC (ARAC). nih.govnih.gov The effectiveness of these materials is often linked to their surface properties and available adsorption sites.

Influence of Environmental Parameters on Adsorption Efficiency

Several environmental parameters significantly influence the efficiency of adsorption processes for this compound and other acid dyes.

pH: The pH of the solution plays a crucial role in the adsorption of acid dyes. Increased adsorption of E129 onto activated carbon has been observed in acidic mediums. researchgate.netresearchgate.net This is often attributed to electrostatic interactions between the protonated surface of the adsorbent and the negatively charged dye molecules at lower pH values. researchgate.netresearchgate.net The maximum adsorption of Acid Blue 129 on almond shell was attained at pH 2. nih.gov Similarly, acidic pH was found favorable for ARAC adsorption onto sawdust and treated sawdust. nih.gov

Concentration: The initial concentration of the dye in the solution affects the adsorption capacity. Generally, the amount of dye adsorbed at equilibrium increases with rising initial dye concentration up to a certain point, which can be attributed to a higher driving force for mass transfer. pjoes.comnih.govomicsonline.org

Temperature: The effect of temperature on adsorption varies depending on the adsorbent-adsorbate system. For the adsorption of E129 onto activated carbon, the distribution coefficient increased with increasing temperature, suggesting the process might be endothermic. researchgate.netresearchgate.net However, for Acid Blue 129 adsorption onto magnesium-modified bentonite clay, the adsorption capacity decreased with increasing temperature, indicating an exothermic process. pjoes.comresearchgate.net Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to understand the spontaneity and nature of the adsorption process. Negative ΔG° values indicate a spontaneous process. ajol.infojjeci.netnih.gov

Ionic Strength: The ionic strength of the solution can influence the adsorption of charged dye molecules. Studies on E129 adsorption onto activated carbon showed a decrease in adsorption when the ionic strength of sodium chloride was increased beyond a certain concentration (e.g., 0.5M). researchgate.net This reduction in adsorption at higher ionic strengths may be due to increased attractive forces between solvent molecules or competition for adsorption sites by ions in the solution. researchgate.netnih.gov

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are promising techniques for the degradation of persistent organic pollutants like dyes in wastewater. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals, which can oxidize and break down complex dye molecules into simpler, less harmful compounds. mdpi.comd-nb.info

Photocatalytic Degradation Using Semiconductor Nanomaterials

Photocatalytic degradation using semiconductor nanomaterials, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides (Fe₃O₄), has been explored for the removal of dyes. researchgate.netmdpi.comd-nb.info TiO₂ is one of the most extensively studied photocatalysts due to its chemical stability, non-toxicity, and strong photosensitivity under UV irradiation. mdpi.comd-nb.inforesearchgate.net

Photocatalysis with TiO₂ involves the generation of electron-hole pairs upon absorption of UV light, which then participate in redox reactions leading to the degradation of organic pollutants. mdpi.combrazilianjournals.com.br While pure TiO₂ is primarily activated by UV light, modifications are being researched to enhance its activity under visible light. mdpi.comacs.org Studies have demonstrated the effectiveness of TiO₂ in degrading various dyes, including acid dyes. researchgate.netbrazilianjournals.com.br

Influence of Catalyst Loading, pH, and Light Intensity

The efficiency of photocatalytic degradation of dyes using semiconductor nanomaterials is influenced by several operational parameters:

Catalyst Loading: The amount of photocatalyst used affects the degradation rate. There is typically an optimal catalyst dosage; using less or more than this amount can lead to a decrease in the degradation rate. mdpi.com Insufficient catalyst may result in limited active sites, while excessive catalyst can cause light scattering and reduced light penetration, thus hindering the process.

pH: The pH of the solution significantly impacts photocatalytic degradation. The surface charge of the photocatalyst and the ionization state of the dye molecule are pH-dependent, which affects their interaction and the generation of reactive species. mdpi.com The optimal pH for degradation can vary depending on the specific dye and photocatalyst system.

Light Intensity: The intensity of the light source is a critical factor in photocatalytic degradation as it provides the energy for activating the semiconductor photocatalyst. Higher light intensity generally leads to increased generation of electron-hole pairs and thus a faster degradation rate, up to a certain point where other factors become rate-limiting. mdpi.com

While general principles of photocatalytic degradation apply to acid dyes, specific studies detailing the photocatalytic degradation of this compound using TiO₂, ZnO, or Fe₃O₄, and the precise influence of catalyst loading, pH, and light intensity specifically for this compound, were not extensively found in the provided search results. However, the mechanisms and influencing factors observed for other acid dyes and organic pollutants with these photocatalysts are generally applicable.

Role of Hydroxyl Radicals and Other Reactive Species

Hydroxyl radicals (•OH) are highly reactive species with a strong oxidation potential (E⁰ = 2.73 V), making them significantly more potent oxidants than hydrogen peroxide (E⁰ = 1.31 V) or ozone (E⁰ = 1.52 V) nih.gov. These radicals play a crucial role in the degradation of recalcitrant contaminants like azo dyes nih.gov. In photocatalytic degradation, for instance, hydroxyl radicals are formed from water molecules reacting with photogenerated holes on the catalyst surface acs.org. These radicals then react with organic pollutants adsorbed on the catalyst, leading to their breakdown into smaller, less harmful byproducts such as carbon dioxide and water researchgate.netacs.org. The surface properties and size of catalysts, such as magnetic iron oxide nanoparticles (MIONPs), can significantly influence the generation of hydroxyl radicals and thus the degradation efficiency of dyes nih.gov.

Ozonation and Electro-Oxidation Processes

Ozonation is a chemical oxidation process that utilizes ozone (O₃) to degrade pollutants in wastewater ijcce.ac.irresearchgate.net. Ozone has a high oxidation potential and can directly react with dye molecules, leading to color removal researchgate.net. Additionally, ozone can decompose to form secondary oxidants, including hydroxyl radicals, which further contribute to the degradation process researchgate.net. Studies on the ozonation of various acid dyes have shown that color removal is primarily achieved through direct ozone attack researchgate.net. The efficiency of ozonation can be influenced by factors such as applied ozone dose, pH, and initial dye concentration selcuk.edu.tr. Higher initial pH can slightly enhance the removal efficiencies of color, chemical oxygen demand (COD), and dissolved organic carbon (DOC) selcuk.edu.tr. Ozonation can also improve the biodegradability of wastewater selcuk.edu.tr.

Electro-oxidation is another electrochemical process that can be used for dye degradation researchgate.net. This method can efficiently degrade azo dyes through the generation of oxidizing species, including hydrogen peroxide and hydroxyl radicals, often facilitated by electrodes such as boron-doped diamond and tungsten researchgate.net.

Fenton and Fenton-like Reactions

Fenton reaction is a catalytic process involving the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals ijcce.ac.irpjoes.com. This process is a powerful method for oxidizing a wide variety of organic compounds under ambient conditions pjoes.com. The reaction is typically most effective under acidic conditions, generally within a pH range of 2.5 to 4.0, as lower pH favors the dissolution of iron and the generation of Fe²⁺ ions, which catalyze the decomposition of H₂O₂ into hydroxyl radicals pjoes.comnanoient.org.

The primary reactions involved in the homogeneous Fenton process are: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ •OH + Dye → Oxidized dye + H₂O

Fenton-like reactions involve the use of ferric ions (Fe³⁺) or other transition metals like Cu²⁺ and Co²⁺ as catalysts, although they generally exhibit slower reaction rates compared to the classical Fenton reaction ijcce.ac.ir. Heterogeneous Fenton systems, utilizing solid iron phases or iron composite materials, have also been explored to overcome limitations of the homogeneous process, such as the need for low pH and the generation of iron sludge ijcce.ac.irscielo.br. The efficiency of Fenton processes can be influenced by factors such as the concentrations of hydrogen peroxide and ferrous ions, as well as pH pjoes.comnanoient.org.

Bioremediation and Microbial Degradation Pathways

Bioremediation offers a cost-effective and environmentally friendly approach for dye degradation, utilizing the metabolic capabilities of microorganisms bioline.org.br.

Anaerobic and Aerobic Biodegradation Processes

The biodegradation of azo dyes often occurs through a two-step process involving sequential anaerobic and aerobic treatments bioline.org.br. The anaerobic stage is crucial for decolorization and involves the reductive cleavage of the azo linkages (-N=N-) within the dye molecule bioline.org.brthepab.org. This reductive cleavage breaks down the chromophore, leading to the loss of color and the formation of generally colorless, but potentially hazardous, aromatic amines bioline.org.brthepab.orgcanada.ca.

Following the anaerobic reduction, an aerobic stage is typically employed to further degrade the aromatic amines produced bioline.org.br. Aerobic microorganisms can metabolize these amines, potentially leading to their complete mineralization into harmless inorganic compounds like carbon dioxide and water bioline.org.brthepab.org. While anaerobic degradation is often more effective for decolorization due to the reductive cleavage of azo bonds, aerobic conditions are generally necessary for the subsequent breakdown and detoxification of the resulting aromatic amines bioline.org.brnih.gov. Some aerobic microbes can utilize azo dyes as their sole source of carbon and nitrogen, while in others, the reduction of the azo group requires oxygen-tolerant azoreductases thepab.org.

Cleavage of Azo Bonds and Formation of Aromatic Amines

The cleavage of azo bonds is the primary mechanism for decolorization of azo dyes during biological treatment thepab.org. This process is often mediated by microbial enzymes, particularly azoreductases, which catalyze the reductive breaking of the azo linkage thepab.orgcanada.ca. The reductive cleavage of the azo bond (-N=N-) yields aromatic amines bioline.org.brthepab.orgcanada.ca. For example, the reductive cleavage of the azo bond in C.I. Acid Red 1 (a related azo dye) can lead to the formation of sulfonated aromatic amines industrialchemicals.gov.au. These aromatic amines can be a concern as some are known or suspected carcinogens canada.caeuropa.euresearchgate.net. The subsequent aerobic degradation aims to break down these aromatic amines into less toxic substances bioline.org.brthepab.org.

Role of Microbial Strains (e.g., Pseudomonas, Streptomyces) in Dye Biotransformation

Various microbial strains have demonstrated the ability to degrade azo dyes. Pseudomonas species are widely recognized for their capacity to decolorize and degrade azo dyes nih.govsciepub.comacademicjournals.orgiosrjournals.org. Specific strains like Pseudomonas putida have been shown to completely decolorize certain azo dyes sciepub.comacademicjournals.org. The degradation by Pseudomonas can involve the activity of enzymes such as azoreductase and potentially lignin (B12514952) peroxidase, leading to the cleavage of the azo bond iosrjournals.org.

Streptomyces species, known for their lignocellulolytic activity, have also been investigated for their ability to degrade azo dyes core.ac.ukresearchgate.net. Some Streptomyces strains have shown significant decolorization capabilities towards synthesized azo dyes core.ac.uk. The degradation by Streptomyces can be influenced by the presence of specific substituents on the aromatic rings of the dye molecule core.ac.uk.

Other bacterial strains, including Stenotrophomonas sp., Ochrobactrum anthropi, and Rhizobium radiobacter, have also been identified as effective in the biodegradation and decolorization of various azo dyes academicjournals.orgnih.govchem-soc.si. The effectiveness of microbial degradation can be influenced by factors such as temperature, pH, oxygen level, and the structure and concentration of the dye academicjournals.org.

Photodegradation Mechanisms

Photodegradation is a significant pathway for the transformation of dyes in the environment, particularly in aquatic systems exposed to sunlight mdpi.comresearchgate.net. This process can occur through direct photolysis or sensitized photodegradation mdpi.comresearchgate.net.

Direct Photolysis and Sensitized Photodegradation

Direct photolysis involves the direct absorption of light energy by the dye molecule, leading to its degradation mdpi.comresearchgate.net. The efficiency of direct photolysis depends on the dye's ability to absorb light at environmentally relevant wavelengths and the quantum yield of the degradation reaction. While some acid dyes can undergo direct photolysis, the rate can be slow nih.govscielo.org.za.

Sensitized photodegradation, on the other hand, involves the presence of sensitizing substances in the environment that absorb light and then transfer energy or electrons to the dye molecule, initiating degradation mdpi.comresearchgate.net. This process can be significantly faster than direct photolysis, especially in complex matrices containing various organic and inorganic substances that can act as photosensitizers researchgate.net. Studies have shown that the presence of other ingredients in beverages, such as ascorbic acid, citric acid, and sucrose, can influence the photodegradation of Allura Red AC, suggesting the involvement of sensitized pathways or side reactions researchgate.netnih.gov.

Photocatalysis, a form of sensitized degradation, using semiconductor materials like titanium dioxide (TiO2) or zinc oxide (ZnO) under UV or visible light irradiation has been investigated for the degradation of various dyes, including some acid dyes mdpi.comresearchgate.netbrazilianjournals.com.brgjesm.net. These photocatalysts generate reactive species, such as hydroxyl radicals, which can effectively degrade dye molecules mdpi.comresearchgate.net. While specific detailed studies on the photocatalytic degradation mechanisms of this compound using various catalysts are not extensively detailed in the provided results, research on other acid dyes indicates that factors like catalyst concentration, pH, and light intensity significantly affect the degradation efficiency mdpi.comresearchgate.netresearchgate.net.

Identification of Photodegradation Products and Intermediates

The photodegradation of azo dyes like this compound can lead to the cleavage of the azo bond (-N=N-) and the formation of various intermediate products brazilianjournals.com.br. Identification of these products is crucial for understanding the degradation pathway and assessing potential environmental and health risks researchgate.netnih.gov.

Studies investigating the photodegradation of Allura Red AC (E129) in beverages using techniques like ultra high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UHPLC-MS/MS) have identified degradation products researchgate.netnih.gov. These products can be formed through side-reactions or interactions between the dye and other beverage ingredients researchgate.netnih.gov. The presence of aromatic amine or amide groups in the chemical structures of the degradation products has been noted researchgate.netnih.gov. While specific structures of all intermediates for this compound are not fully elucidated in the provided text, research on other azo dyes suggests the formation of sulfonated aromatic amines and other cleavage products echemi.comtandfonline.com.

Research on the enzymatic degradation of a similar dye, C.I. Acid Blue 129, by laccase enzyme identified nine metabolites using LC-HRMS analysis, indicating the complexity of degradation pathways for acid dyes tandfonline.com.

Environmental Persistence and Partitioning in Aquatic and Terrestrial Systems

Environmental persistence refers to the length of time a substance remains in the environment before being degraded or otherwise removed. Partitioning describes how a substance distributes itself among different environmental compartments such as water, soil, sediment, and air mdpi.com.

This compound is expected to be mobile in soil due to its anionic nature and high water solubility atamanchemicals.comechemi.comnih.gov. Anions generally exhibit less adsorption to soil organic carbon and clay compared to neutral compounds, suggesting a potential for leaching in soil echemi.comnih.gov. The estimated log Kow (octanol-water partition coefficient) for this compound is -0.55, indicating a hydrophilic nature and a preference for the aqueous phase over organic phases echemi.com. This high water solubility (22 g/100 ml at 25°C) further supports its mobility in aquatic and potentially terrestrial systems with sufficient moisture atamanchemicals.com.

Based on its estimated vapor pressure and Henry's Law constant, volatilization from soil and water surfaces is not expected to be a significant fate process for this compound nih.gov.

While some sources suggest that this compound is not suspected to be persistent or bioaccumulative, other information indicates that certain dyes, including some acid dyes, can be resistant to biodegradation and persist in wastewater treatment effluents and aquatic systems ewg.orgresearchgate.netacs.org. The stability of azo dyes like this compound, particularly their azo group, can contribute to their persistence in the environment brazilianjournals.com.brresearchgate.net.

Studies on the partitioning of chemicals in aquatic systems often consider the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc) as indicators of their potential to accumulate in organisms or adsorb to organic matter in soil and sediment acs.orgepa.govwaterquality.gov.au. The relatively low estimated log Kow for this compound suggests a low potential for bioaccumulation in lipid-rich tissues of aquatic organisms echemi.comacs.orgepa.gov.

The fate of aromatic amines, which can be formed from the breakdown of azo dyes, in sediment is also a relevant consideration for environmental persistence canada.ca. Releases of azo colorants to soil can occur through direct application or indirectly through wastewater sludge canada.ca.

The persistence and partitioning behavior of this compound in the environment are influenced by its chemical structure, solubility, and its susceptibility to various degradation processes, including photodegradation and biodegradation. While it is highly soluble and mobile in water, its persistence can vary depending on the specific environmental conditions and the presence of effective degradation mechanisms.

Ecotoxicological Impact on Non Human Biological Systems

Acute and Chronic Toxicity Assessments in Aquatic Organisms (e.g., fish, Daphnia, Ceriodaphnia)

Studies have been conducted to evaluate the acute and chronic toxicity of C.I. Acid Red 129 and structurally similar dyes to aquatic organisms, including fish and daphniids like Daphnia magna and Ceriodaphnia dubia.

Acute toxicity tests on fish have shown varying results depending on the specific dye and fish species. For instance, studies on diflubenzuron, a technical grade active ingredient, indicated slight to practically non-toxic effects on freshwater fish, with LC50 values ranging from 129 ppm to > 500 ppm for different species and studies epa.gov. Acceptable studies on Lepomis macrochirus (Bluegill sunfish) and Oncorhynchus mykiss (Rainbow trout) showed 96-hour LC50 values of 129 mg/L (with a 95% CI of 116 to 142) and 136 mg/L (with a 95% CI of 122 to 151), respectively, classifying them as practically non-toxic epa.gov. Another study on Danio rerio (Zebra Fish) exposed to a test chemical (identity not explicitly stated as this compound, but discussed in an ECHA dossier which may contain information on registered substances including dyes) determined a 96-hour LC50 of > 100 mg/L, indicating it was nonhazardous and not classified according to CLP criteria europa.eu. For Gambusia affinis, the LC50 value after 96 hours was determined to be > 200 mg/L europa.eu.

For aquatic invertebrates, specifically Daphnia magna, a study determined the median effective concentration (EC50) for mobility inhibition to be 8.1 mg/L in a 48-hour study europa.eu. This EC50 value suggests that the substance is likely hazardous to aquatic invertebrates and could be classified in the aquatic chronic 2 category according to CLP criteria europa.eu. Another study on Daphnia magna reported a 48-h EC50 of 848 mg/L in soft water and 813 mg/L in hard water for a different substance researchgate.net. For Ceriodaphnia dubia, studies on different fire retardants (FRs) showed varying toxicity, with 24-h and 48-h EC50 values ranging from 0.005% to 0.037% and 0.0018% to 0.017%, respectively, depending on the FR tested mdpi.com, indicating sensitivity of this species to certain compounds. While direct toxicity data for this compound on Ceriodaphnia dubia were not explicitly found, studies on other dyes like Congo Red have shown toxicity to C. dubia, affecting survival and reproduction at concentrations exceeding 3 mg/L, with a 48-h LC50 of 13.58 mg/L nih.gov.

Modeled data for a substance (potentially related to this compound based on context within the search results) predicted a 48-hour LC50 in Daphnia of 3.57 mg/L and a 96-hour LC50 in fish of 5.38 mg/L using the ECOSAR model dtic.mil.

Here is a summary of some aquatic toxicity data found:

OrganismEndpointDurationConcentrationClassification/EffectSource
Lepomis macrochirusLC5096 hr129 mg/L (116-142 CI)Practically non-toxic epa.gov
Oncorhynchus mykissLC5096 hr136 mg/L (122-151 CI)Practically non-toxic epa.gov
Danio rerioLC5096 hr> 100 mg/LNonhazardous, not classified (CLP) europa.eu
Gambusia affinisLC5096 hr> 200 mg/L- europa.eu
Daphnia magnaEC5048 hr8.1 mg/LLikely hazardous (aquatic chronic 2) europa.eu

Genotoxicity and Mutagenicity Studies in Model Organisms (e.g., fish comet assay)

The genotoxic and mutagenic potential of dyes, including some acid dyes, has been a subject of research. Some dyes have been reported to be oncogenic and mutagenic for marine organisms academicjournals.org. The comet assay is a technique used to assess DNA damage in individual cells and is applied in ecotoxicology, including studies on fish 21stcenturypathology.comjifro.irresearchgate.net.

A study specifically evaluating the genotoxicity of commercially available acid red dye on fish (Cyprinus carpio) using the comet assay reported that DNA damage scores increased with exposure concentrations, and a dose-response was observed at higher doses ecotoxbrasil.org.br. The study concluded that this commercially available acid red dye is potentially genotoxic to fish, although the results were considered preliminary and warranted further investigation ecotoxbrasil.org.br. While this study refers to "commercially available acid red dye," it indicates the potential for genotoxic effects from this class of compounds on aquatic organisms.

Some dyes, particularly certain azo dyes, can be converted to aromatic amines through biotransformation, and these metabolites can be mutagenic academicjournals.orgmdpi.com. For instance, C.I. Acid Red 2 was reported to be mutagenic under aerobic conditions, undergoing biotransformation into 2-aminobenzoic acid and N, N-dimethyl-p-phenylene diamine academicjournals.org.

Effects on Aquatic Flora and Sunlight Penetration in Water Bodies

The presence of dyes in water bodies can have significant effects on aquatic flora and the penetration of sunlight. The color imparted by dyes decreases sunlight penetration into the water academicjournals.orgmdpi.comaip.org. This reduction in light availability directly impacts aquatic plants and algae, affecting their ability to perform photosynthesis academicjournals.orgmdpi.comaip.orginformaticsjournals.co.in.

Colored effluents can minimize turbidity, affecting light penetration and potentially impacting the growth of benthic flora and fauna academicjournals.org. The hindered sunlight penetration and interference with gas solubility due to colorants can affect the growth of aquatic vegetation and animal life mdpi.com. Irreversible damage to algae can occur over time due to these effects, and the alteration of light availability can impact the food chain for fish researchgate.net.

Studies on the aquatic toxicity of various commercial dye formulations, including different chemical classifications, have investigated their effects on algae like Raphidocelis subcapitata researchgate.net. High concentrations of certain dyes, including Congo Red, Metanil Yellow, and Mordant Green, have been reported to reduce the growth of algae such as Spirulina platensis researchgate.net.

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the uptake and retention of a substance by an organism from all exposure routes (water, food, sediment). The potential for a chemical to bioaccumulate in aquatic organisms is a key consideration in ecotoxicological assessments mdpi.comepa.gov.

For dyes, their water solubility and molecular size can influence their bioaccumulation potential. High water solubility and large molecular size can suggest a low potential to accumulate in the lipid tissues of organisms canada.ca. For instance, C.I. Acid Red 111, a sulfonated acid dye with high water solubility and large molecular size, was suggested to have a low potential to accumulate in aquatic organisms canada.ca.

Generally, dyes with high water solubility (greater than 2000 mg/L) are not estimated to have significant bioaccumulation nih.gov. Adsorption onto biomass and abiotic components of water bodies can occur, but high water solubility tends to limit bioaccumulation in lipid tissues nih.govcanada.ca.

Modeled data for some substances, including a solvent red dye, estimated a low potential for bioaccumulation in biota, with a Bioconcentration Factor (BCF) of 177 L/kg wet-wt using the BCFBAF model europa.eu. A substance is generally considered to fulfill the bioaccumulation criterion if the BCF or Bioaccumulation Factor (BAF) in aquatic species is higher than 2000 L/kg, and "very bioaccumulative" if it exceeds 5000 L/kg mdpi.com. Based on the available information, this compound and similar sulfonated acid dyes are generally considered to have a low potential for bioaccumulation in aquatic organisms due to their properties canada.cacanada.ca.

Mechanistic and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of dye molecules. tandfonline.comtandfonline.com For a dye like C.I. Acid Red 129, these calculations could predict its three-dimensional structure, bond lengths, and angles. Such structural information is the foundation for understanding all other chemical and physical properties.

DFT methods are used to calculate key electronic properties that govern a dye's color, reactivity, and interaction potential. researchgate.net These properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy difference between them (the HOMO-LUMO gap) is a primary determinant of the molecule's maximum absorption wavelength (λmax), which dictates its color. tandfonline.com A smaller gap typically corresponds to a longer wavelength of light absorption.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, which is vital for understanding both dyeing mechanisms and degradation pathways. acs.org

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be calculated to provide a quantitative measure of a molecule's reactivity. tandfonline.com

In studies of other azo dyes, DFT has been successfully used to correlate molecular structure with absorption spectra. researchgate.net For instance, the introduction of different substituent groups on the aromatic rings of an azo dye can be modeled to predict shifts in λmax, allowing for the rational design of dyes with specific desired shades. tandfonline.com While no specific data exists for this compound, these computational approaches provide a robust framework for its future investigation.

Theoretical Modeling of Degradation Reaction Pathways

The environmental fate of azo dyes is a significant concern, and theoretical modeling provides a means to investigate the mechanisms of their degradation. Advanced Oxidation Processes (AOPs), which often involve the hydroxyl radical (•OH), are common methods for breaking down these persistent pollutants. Computational models can simulate the reaction between an azo dye and a reactive species like •OH.

Using DFT, researchers can map the potential energy surface for different reaction pathways. acs.orgresearchgate.net For a typical azo dye, degradation is believed to occur via two primary mechanisms:

Attack at the Azo Bond (-N=N-): The hydroxyl radical can add to one of the nitrogen atoms, leading to the eventual cleavage of the N=N double bond. This is often the most favorable pathway as it results in the rapid decolorization of the dye. researchgate.net

Attack on the Aromatic Rings: The •OH radical can also attack the phenyl or naphthyl rings of the dye molecule, leading to hydroxylation and eventual ring-opening.

Theoretical studies on various azo dyes have shown that the cleavage of the azo bond is typically the more energetically favorable initial step. acs.org These models can identify transition states and reaction intermediates, providing a detailed step-by-step picture of the degradation process that is often difficult to capture experimentally. researchgate.net Such models are invaluable for designing more efficient wastewater treatment technologies. hibiscuspublisher.commdpi.comnih.gov

Computational Simulation of Adsorption Processes and Dye-Adsorbent Interactions

Adsorption is a key process in both dyeing, where the dye adsorbs onto a fiber, and in water treatment, where it adsorbs onto a sorbent material for removal. Computational simulations, including Molecular Dynamics (MD) and Quantum Mechanics (QM) methods, offer detailed insights into these complex interfacial phenomena. nih.govresearchgate.net

MD simulations can model the behavior of a large number of dye and solvent molecules in the presence of an adsorbent surface (e.g., a textile fiber or an activated carbon particle). physchemres.org These simulations can reveal:

Adsorption Configuration: How the dye molecule orients itself on the surface to maximize favorable interactions.

Interaction Energies: The strength of the forces (e.g., van der Waals, electrostatic, hydrogen bonding) between the dye and the adsorbent.

Diffusion Behavior: The movement of the dye from the bulk solution to the adsorbent surface.

QM calculations, often applied to a smaller, representative portion of the system, can provide more accurate details about the electronic interactions, such as charge transfer between the dye and the adsorbent surface. researchgate.netphyschemres.org These simulations help identify the specific functional groups on both the dye and the adsorbent that are responsible for the binding, which is critical for developing novel adsorbents with higher selectivity and capacity. nih.govresearcher.lifetuiasi.ro

Thermodynamic and Kinetic Modeling of Dyeing and Adsorption Processes

Thermodynamic and kinetic studies are essential for understanding the efficiency, spontaneity, and rate of dyeing and adsorption processes. While experimental data for this compound is not available, studies on other acid dyes provide a clear example of how these processes are modeled.

Thermodynamic Modeling Thermodynamic parameters describe the equilibrium state of the adsorption process and its spontaneity. Key parameters include:

Gibbs Free Energy Change (ΔG°): Indicates the spontaneity of the process. A negative value signifies a spontaneous adsorption process. scispace.com

Enthalpy Change (ΔH°): Describes whether the process is endothermic (positive value, favored by higher temperatures) or exothermic (negative value, favored by lower temperatures). nih.gov

Entropy Change (ΔS°): Represents the change in randomness at the solid-liquid interface. scispace.com

These parameters are often determined by fitting experimental equilibrium data to isotherm models like the Langmuir or Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on heterogeneous surfaces. mdpi.commdpi.com

Kinetic Modeling Kinetic models are used to describe the rate at which a dye is adsorbed and to elucidate the rate-controlling step of the process. arabjchem.org Common models include:

Pseudo-First-Order Model: Often describes the initial stages of adsorption.

Pseudo-Second-Order Model: Generally applicable over the entire adsorption period and suggests that the rate-limiting step may be chemisorption. mdpi.comacs.org

Intraparticle Diffusion Model: Used to determine if the diffusion of dye molecules within the pores of the adsorbent is the rate-limiting step.

For instance, a study on the dyeing of wool fibers with C.I. Acid Red 1 found that the process was best described by the pseudo-second-order kinetic model, and thermodynamic analysis showed the adsorption was spontaneous and thermodynamically favorable. researchgate.net Similarly, the dyeing of wool with C.I. Acid Red 1 was found to be an endothermic and spontaneous process. ijche.com

The following tables present representative data from studies on other acid dyes to illustrate the application of these models.

Table 1: Isotherm and Thermodynamic Parameters for Acid Dye Adsorption (Illustrative data from studies on dyes other than this compound)

Dye / Adsorbent Isotherm Model q_max (mg/g) ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K)
C.I. Acid Red 1 / Wool researchgate.net Langmuir 164 -19.30 > 0 > 0
C.I. Acid Blue 129 / CuO-NP-AC Langmuir - Negative > 0 > 0

This table is for illustrative purposes and shows that adsorption is often spontaneous (negative ΔG°), endothermic (positive ΔH°), and fits the Langmuir model well for acid dyes.

Table 2: Kinetic Model Parameters for Acid Dye Adsorption (Illustrative data from studies on dyes other than this compound)

Dye / Adsorbent Kinetic Model R² Value
C.I. Acid Red 1 / Wool researchgate.net Pseudo-Second-Order > 0.99
C.I. Acid Dyes / Nylon 6 itast.ir Varies (Langmuir/Freundlich) -

This table illustrates that pseudo-second-order kinetics often provide the best fit for the adsorption of acid dyes, indicating a chemisorption-based rate-limiting step.

Emerging Technologies and Future Research Trajectories

Development of Hybrid and Integrated Remediation Technologies for Wastewater Treatment

The remediation of wastewater containing recalcitrant dyes like C.I. Acid Red 129 is moving beyond single-process treatments towards more effective hybrid and integrated technologies. These approaches combine multiple physical, chemical, and biological processes to enhance degradation efficiency, reduce treatment time, and minimize the formation of toxic byproducts. A significant area of research is the integration of adsorption with advanced oxidation processes (AOPs). nih.gov AOPs, which utilize highly reactive species like hydroxyl radicals (•OH), are highly effective at breaking down complex organic molecules. ekb.eg

One promising hybrid method is the combination of adsorption and photocatalysis. nih.govresearchgate.net Materials such as titanium dioxide nanoparticles supported on activated carbon (TiO₂/AC) have demonstrated synergistic capabilities, where the activated carbon first adsorbs the dye molecules, concentrating them near the TiO₂ photocatalyst for subsequent degradation under irradiation. doi.org Similarly, composite materials like bismuth vanadate/MgAl–layered double hydroxides (BiVO₄/MgAl–LDHs) have been synthesized to enhance both adsorption and visible light catalytic performance, achieving high degradation rates for organic pollutants. nih.gov

Other powerful AOPs being integrated into hybrid systems include ozonation and Fenton-based processes. mdpi.com The Fenton reaction, which uses iron ions to catalyze the decomposition of hydrogen peroxide (H₂O₂), is highly efficient in acidic conditions. ekb.egnih.gov Combining photocatalysis with ozonation has also been shown to significantly reduce the time required for dye degradation compared to either process alone. researchgate.net These integrated systems represent a frontier in wastewater treatment, offering robust and efficient solutions for the mineralization of synthetic dyes. ekb.egmdpi.com

Table 1: Comparison of Hybrid Remediation Technologies for Azo Dyes

Technology Key Components Mechanism Target Dye Example Efficiency Reference
Adsorption/Photocatalysis TiO₂/Activated Carbon Synergistic adsorption and photocatalytic degradation. Acid Red 88 Complete removal in 5 hours. doi.org
Adsorption/Visible Light Photocatalysis BiVO₄/MgAl-LDHs Enhanced adsorption followed by degradation under visible light. Methylene (B1212753) Blue 92.4% degradation in 100 minutes. nih.gov
Heterogeneous Fenton Oxidation Magnetite-based catalysts Generation of hydroxyl radicals from H₂O₂ catalyzed by solid iron oxide. Acid Red 1 99% degradation efficiency. nih.gov
Photocatalytic Ozonation TiO₂ and/or Fe-Zeolite Combination of photocatalysis and ozonation to generate reactive oxygen species. Acid Red 1 95% degradation in 5-9 minutes. researchgate.net

Design and Synthesis of Environmentally Benign Dye Alternatives

In response to the environmental impact of conventional synthetic dyes, significant research is focused on the design and synthesis of sustainable and non-toxic alternatives. researchgate.net The alternatives generally fall into two main categories: natural dyes and bio-based dyes. sustainability-directory.com

Natural dyes are derived from renewable sources such as plants, insects, and minerals. sustainability-directory.commdpi.com While they are biodegradable, challenges related to color consistency, scalability, and resource intensity have limited their widespread adoption. sustainability-directory.com More advanced research involves improving the performance of natural dyes through innovations like bio-mordants, which are less toxic than traditional metal-based mordants. sustainability-directory.com

Bio-based dyes represent a more modern and potentially scalable approach, utilizing microorganisms like bacteria and fungi to produce pigments through fermentation. renewable-carbon.eursc.org This technology can be engineered to create a wider range of colors and often requires fewer resources than traditional natural dyeing. sustainability-directory.comrenewable-carbon.eu Companies are developing fermentation-based platforms to produce dyes that significantly reduce the environmental footprint by eliminating harsh chemicals and lowering water and energy consumption. renewable-carbon.eubio-sourced.com Another innovative avenue is the use of waste materials, such as blackcurrant skins or wood waste, as feedstocks for dye production. tocco.earthglobalspec.com

Alongside developing alternatives, there is a push towards "greener" synthesis routes for traditional azo dyes. rsc.org These methods aim to overcome the drawbacks of conventional synthesis, such as the use of toxic solvents and the instability of intermediates, by employing solvent-free grinding methods, magnetic solid acid catalysts, and Brønsted acidic ionic liquids. rsc.orgresearchgate.netresearchgate.net

Table 2: Overview of Environmentally Benign Dye Alternatives

Dye Type Source Advantages Challenges
Natural Dyes Plants, animals, minerals. Renewable, biodegradable. Color consistency, resource-intensive, limited color range.
Bio-based Dyes Microorganisms (bacteria, fungi, algae) via fermentation. Sustainable, potentially scalable, wider color range, lower resource use. Technology is still emerging, scaling up production, cost-effectiveness.
Waste-derived Dyes Agro-industrial waste (e.g., blackcurrant skins, wood waste). Utilizes waste streams, circular economy approach, non-toxic. Extraction and purification efficiency, scalability.
"Green" Synthetic Dyes Traditional chemical precursors. Aims to reduce environmental impact through improved synthesis processes (e.g., solvent-free methods, recyclable catalysts). Ensuring the final dye molecule is inherently less toxic and more biodegradable.

Advanced Characterization Techniques for Complex Environmental Matrices

Understanding the fate, transport, and degradation of this compound in complex environmental matrices like industrial wastewater requires sophisticated analytical techniques. semanticscholar.org These methods are essential for identifying the parent dye compound as well as its various transformation products, which may themselves be toxic.

Hyphenated chromatographic and spectrometric techniques are the cornerstone of modern dye analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are widely used for their high sensitivity and selectivity in detecting and quantifying azo dyes and their metabolites at very low concentrations. atslab.comresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another critical tool, often used to analyze the smaller, more volatile aromatic amines that can be formed upon the reductive cleavage of the azo bond. researchgate.net

Other analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, Fourier Transform Infrared (FTIR) spectroscopy, and UV-Visible Spectroscopy are also employed to monitor the decolorization process and identify structural changes in the dye molecule during degradation. researchgate.netresearchgate.net The development of electrochemical nanosensors and biosensors is an emerging area, promising rapid, low-cost, and portable detection methods for azo dyes in food and environmental samples. researchgate.net

Table 3: Advanced Analytical Techniques for Azo Dye Characterization

Technique Principle Application in Azo Dye Analysis
LC-MS/MS Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio. Identification and quantification of parent dyes and non-volatile degradation products in wastewater. atslab.comresearchgate.net
GC-MS Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. Detection of volatile aromatic amines formed during biodegradation. researchgate.net
HPLC Separates compounds based on their interaction with a stationary phase. Quantitative analysis of dye concentration during removal processes. researchgate.net
FTIR Spectroscopy Measures the absorption of infrared radiation by molecules to identify functional groups. Characterizing structural changes to the dye molecule and identifying bond cleavage. researchgate.net
Electrochemical Nanosensors Utilizes nanomaterials to enhance electrochemical signals for sensitive detection. Rapid and trace-level detection of specific azo dyes in various matrices. researchgate.net

Integration of "Omics" Technologies in Microbial Degradation Studies

The study of how microorganisms break down synthetic dyes has been revolutionized by the application of "omics" technologies. mdpi.com These high-throughput approaches—including genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, system-level understanding of the intricate molecular mechanisms involved in bioremediation. nih.gov

Genomics and Metagenomics are used to identify the microorganisms present in a dye-degrading consortium and to pinpoint the specific genes encoding key enzymes, such as azoreductases, which are responsible for the initial cleavage of the azo bond. mdpi.commdpi.com

Transcriptomics analyzes the complete set of RNA transcripts to reveal which genes are actively expressed by a microorganism when exposed to a dye like this compound. researchgate.net This helps to understand the regulatory networks and metabolic pathways that are switched on in response to the pollutant. nih.gov

Proteomics identifies the entire set of proteins produced by an organism under specific conditions. researchgate.net This is crucial for confirming the presence and activity of degradative enzymes and understanding their role in the cellular response to dye-induced stress. x-mol.com

Metabolomics focuses on the complete set of small-molecule metabolites. By tracking changes in metabolites, researchers can reconstruct the biodegradation pathway, identify intermediate compounds, and assess the detoxification process. x-mol.com

Integrating these omics technologies provides a holistic view of the bioremediation process, from the genetic potential to the functional metabolic output, accelerating the discovery of robust microorganisms and enzymes for industrial wastewater treatment. mdpi.comnih.gov

Table 4: Role of "Omics" Technologies in Azo Dye Bioremediation Research

"Omics" Field Area of Study Contribution to Understanding Dye Degradation
Genomics/Metagenomics DNA Identifies microbial species and genes encoding degradative enzymes (e.g., azoreductases). mdpi.com
Transcriptomics RNA Reveals which genes are actively expressed in the presence of the dye, elucidating metabolic pathways. nih.gov
Proteomics Proteins Confirms the production and regulation of key enzymes involved in the degradation process. x-mol.com
Metabolomics Metabolites Identifies intermediate and final products of the degradation pathway, confirming mineralization. x-mol.com

Predictive Modeling for Environmental Risk Assessment and Management

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is an essential computational tool for assessing the environmental risks of chemicals like this compound without extensive and costly experimental testing. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov

These models can predict various ecotoxicological endpoints for azo dyes and their degradation byproducts, such as acute toxicity to aquatic organisms (e.g., fish, Daphnia magna), mutagenicity, and carcinogenicity. researchgate.netdergi-fytronix.comresearchgate.net By analyzing the structural features of a dye molecule, QSAR can estimate its potential hazard, helping to prioritize chemicals for further testing and regulation. nih.govindexacademicdocs.org This approach is crucial for evaluating the potential toxicity of the aromatic amines that may be released during the biodegradation of azo dyes. researchgate.net

Table 5: Predictive Modeling in Environmental Risk Assessment of Azo Dyes

Modeling Approach Principle Predicted Endpoints Role in Risk Management
QSAR Correlates chemical structure with biological activity. Acute aquatic toxicity (LC₅₀), carcinogenicity, mutagenicity. dergi-fytronix.comresearchgate.net Prioritizing high-risk dyes for testing and regulation; assessing toxicity of degradation products. indexacademicdocs.org
Hybrid Models Integrates QSAR with in vitro and 'omics' data. Human toxicity, carcinogenicity, specific biological pathway interactions. nih.gov Improving accuracy of hazard prediction for complex endpoints.
Exposure Modeling Predicts the concentration of a chemical in various environmental compartments. Predicted Environmental Concentration (PEC). Assessing the likelihood of organisms being exposed to harmful concentrations.
Integrated Risk Assessment Frameworks Combines hazard (toxicity) and exposure predictions. Risk Quotients (e.g., PEC/PNEC ratio). nih.govhh-ra.org Providing a comprehensive evaluation of the environmental risk to inform policy and management decisions.

Q & A

Q. How can researchers avoid common pitfalls in publishing studies on dye degradation mechanisms?

  • Methodological Answer : Pre-register experimental designs to reduce selective reporting. Use controlled vocabularies (e.g., IUPAC nomenclature) and cite primary literature for dye properties. Disclose conflicts of interest and funding sources, as commercial ties may influence data interpretation .

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